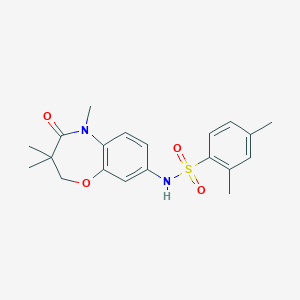

2,4-dimetil-N-(3,3,5-trimetil-4-oxo-2,3,4,5-tetrahidro-1,5-benzoxazepin-8-il)benceno-1-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.

BenchChem offers high-quality 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- MTT (bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio) se usa comúnmente para evaluar la viabilidad celular. Este compuesto podría mejorar los resultados de la prueba MTT al influir en el potencial redox o la función mitocondrial . Investigar su impacto en la reducción de MTT podría ser valioso.

- Como un bloque de construcción versátil, este compuesto puede participar en varias síntesis orgánicas. Por ejemplo, podría utilizarse para preparar 2,4,6-trimetilbencenosulfonamida, que tiene aplicaciones en la producción de colorantes . Los investigadores pueden investigar otras vías de síntesis que involucren este compuesto.

Potenciador de la Prueba MTT

Intermediarios de Síntesis Orgánica

Actividad Biológica

2,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS Number: 922041-01-8) is a sulfonamide derivative with a complex structure that has garnered interest for its potential biological activities. This article explores its synthesis, chemical properties, and biological activity based on various research findings.

The compound's molecular formula is C20H24N2O4S, with a molecular weight of 388.5 g/mol. The structure includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin derivative.

| Property | Value |

|---|---|

| CAS Number | 922041-01-8 |

| Molecular Formula | C20H24N2O4S |

| Molecular Weight | 388.5 g/mol |

| Density | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring. Reaction conditions such as temperature and solvent choice are optimized for high yield and purity.

The biological activity of 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways leading to therapeutic effects.

Pharmacological Studies

Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. Its mechanism may involve inhibition of specific enzymes or modulation of receptor activity relevant to inflammatory pathways .

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of related compounds in vitro, it was observed that sulfonamide derivatives could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar sulfonamide compounds showed that they exhibit significant activity against various bacterial strains. The mechanism involved interference with bacterial folate synthesis pathways .

Research Findings

- Enzyme Inhibition : Studies have demonstrated that sulfonamides can inhibit carbonic anhydrase and other enzymes crucial for metabolic processes.

- Receptor Binding : The compound may interact with GABA receptors and modulate neurotransmitter release, indicating potential applications in neuropharmacology .

- Cytotoxicity : Preliminary cytotoxicity assays have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .

Propiedades

IUPAC Name |

2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-13-6-9-18(14(2)10-13)27(24,25)21-15-7-8-16-17(11-15)26-12-20(3,4)19(23)22(16)5/h6-11,21H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVFLKDCJMVUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.